molecular formula C30H43NOS B14724915 1-Phenothiazin-10-yloctadecan-1-one CAS No. 5420-41-7

1-Phenothiazin-10-yloctadecan-1-one

Cat. No.: B14724915
CAS No.: 5420-41-7
M. Wt: 465.7 g/mol
InChI Key: PXPSGEPGXAQUEB-UHFFFAOYSA-N
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Description

1-Phenothiazin-10-yloctadecan-1-one is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antihistamine agents. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenothiazin-10-yloctadecan-1-one typically involves the reaction of phenothiazine with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{Phenothiazine} + \text{Octadecanoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenothiazin-10-yloctadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

1-Phenothiazin-10-yloctadecan-1-one has found applications in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenothiazin-10-yloctadecan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenothiazine: The parent compound with similar structural features.

    Chlorpromazine: A well-known antipsychotic agent with a phenothiazine core.

    Promethazine: An antihistamine with structural similarities.

Uniqueness: 1-Phenothiazin-10-yloctadecan-1-one is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, bioavailability, and interaction with biological membranes, making it a compound of interest for various applications.

Properties

CAS No.

5420-41-7

Molecular Formula

C30H43NOS

Molecular Weight

465.7 g/mol

IUPAC Name

1-phenothiazin-10-yloctadecan-1-one

InChI

InChI=1S/C30H43NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-30(32)31-26-21-17-19-23-28(26)33-29-24-20-18-22-27(29)31/h17-24H,2-16,25H2,1H3

InChI Key

PXPSGEPGXAQUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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